
1,1-Dibromo-4-tert-butylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibromo-4-tert-butylcyclohexane is an organic compound with the molecular formula C10H18Br2. It is a derivative of cyclohexane, where two bromine atoms are attached to the same carbon atom, and a tert-butyl group is attached to the fourth carbon atom of the cyclohexane ring. This compound is known for its unique structure and reactivity, making it a subject of interest in various chemical research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dibromo-4-tert-butylcyclohexane can be synthesized through the bromination of 4-tert-butylcyclohexanol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds via a free radical mechanism, where the hydroxyl group of 4-tert-butylcyclohexanol is replaced by two bromine atoms .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dibromo-4-tert-butylcyclohexane undergoes various chemical reactions, including:
Elimination Reactions: It can undergo E2 elimination reactions to form alkenes.
Substitution Reactions: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by nucleophiles such as hydroxide (OH-) or alkoxide (RO-) ions.
Common Reagents and Conditions
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are commonly used under anhydrous conditions to promote elimination reactions.
Substitution Reactions: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are used for substitution reactions.
Major Products Formed
Elimination Reactions: The major product is typically an alkene, such as 4-tert-butylcyclohexene.
Substitution Reactions: The major products are substituted cyclohexanes, where the bromine atoms are replaced by nucleophiles.
Aplicaciones Científicas De Investigación
1,1-Dibromo-4-tert-butylcyclohexane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research into the potential pharmacological properties of derivatives of this compound is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,1-Dibromo-4-tert-butylcyclohexane in chemical reactions involves the formation of reactive intermediates, such as carbocations or free radicals, depending on the reaction conditions. In elimination reactions, the compound undergoes deprotonation by a strong base, leading to the formation of a double bond and the elimination of hydrogen bromide (HBr). The molecular targets and pathways involved in its reactions are primarily determined by the nature of the reagents and the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- **1,1-Dibromo-4-ethyl
1,1-Dibromo-4-methylcyclohexane: Similar in structure but with a methyl group instead of a tert-butyl group.
Propiedades
Número CAS |
105669-73-6 |
|---|---|
Fórmula molecular |
C10H18Br2 |
Peso molecular |
298.06 g/mol |
Nombre IUPAC |
1,1-dibromo-4-tert-butylcyclohexane |
InChI |
InChI=1S/C10H18Br2/c1-9(2,3)8-4-6-10(11,12)7-5-8/h8H,4-7H2,1-3H3 |
Clave InChI |
LXSGTDINQUVQDF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(CC1)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


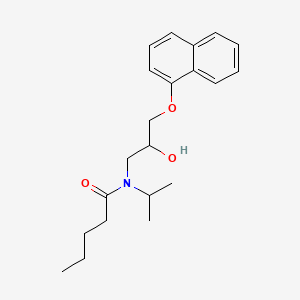
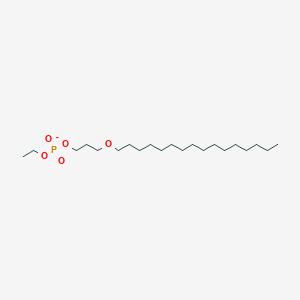
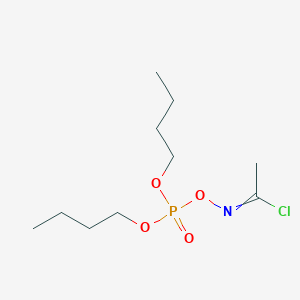

![2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol](/img/structure/B14334921.png)



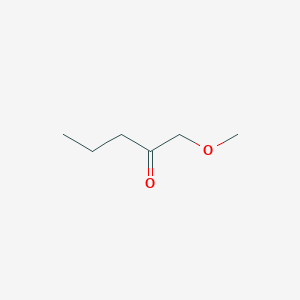
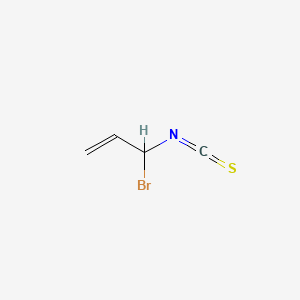
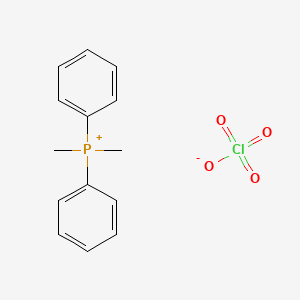
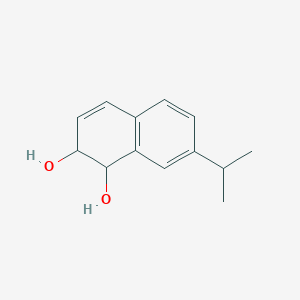
![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine](/img/structure/B14334970.png)

